Purity Specification Advantage Over De‑protected Phenol Analog
Reputable suppliers consistently deliver 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile at a minimum purity of 98% (HPLC), whereas the de‑protected phenol analog (CAS 1246217‑34‑4) is typically offered at 95% purity from the same supplier tier . The 3‑percentage‑point purity gap reduces the burden of by‑product removal in cGMP intermediate campaigns.
| Evidence Dimension | Commercial purity specification (HPLC area%) |
|---|---|
| Target Compound Data | ≥98% (Bidepharm, Macklin); ≥95% (Delta‑B) |
| Comparator Or Baseline | 2-(5-(tert-butyl)-2-hydroxyphenyl)-2-methylpropanenitrile (CAS 1246217‑34‑4): 95% (AKSci) |
| Quantified Difference | 3 percentage points higher minimum purity for the target compound from premium suppliers |
| Conditions | Supplier‑certified batch analysis; HPLC; ambient storage |
Why This Matters
Higher baseline purity reduces the need for additional purification steps prior to use in palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution reactions, directly lowering procurement cost per usable mole.
